![molecular formula C22H23NO4 B5110704 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5110704.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthyloxy)acetamide, commonly known as "DMPEA-Nhyl," is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of 2-Phenylethylamine, a natural neurotransmitter that plays a vital role in the regulation of mood, attention, and cognition. DMPEA-Nhyl has been shown to possess several pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of DMPEA-Nhyl is not fully understood, but it is believed to act by modulating the activity of neurotransmitters such as dopamine and serotonin. DMPEA-Nhyl has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
DMPEA-Nhyl has been shown to possess several biochemical and physiological effects. In animal studies, DMPEA-Nhyl has been shown to reduce inflammation, oxidative stress, and cell death in the brain. Additionally, DMPEA-Nhyl has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of DMPEA-Nhyl is its relatively simple synthesis process, which makes it readily available for laboratory experiments. Additionally, DMPEA-Nhyl has been shown to possess several pharmacological properties that make it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of DMPEA-Nhyl is its lack of specificity, as it can interact with multiple neurotransmitter systems in the brain.
Orientations Futures
There are several future directions for research on DMPEA-Nhyl. One area of interest is in the development of more specific analogs of DMPEA-Nhyl that target specific neurotransmitter systems in the brain. Additionally, further research is needed to determine the optimal dosage and administration route for DMPEA-Nhyl in the treatment of neurodegenerative diseases. Finally, more studies are needed to investigate the long-term effects of DMPEA-Nhyl on brain function and health.
Conclusion:
In conclusion, DMPEA-Nhyl is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPEA-Nhyl has been shown to possess several pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. While further research is needed to fully understand the mechanism of action and optimal dosage of DMPEA-Nhyl, it represents a promising candidate for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
DMPEA-Nhyl can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetone with 2-bromoethylamine hydrobromide to form the intermediate 3,4-dimethoxyphenyl-2-bromoethyl ketone. This intermediate is then reacted with sodium hydride and 1-naphthol to yield DMPEA-Nhyl. The synthesis process is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
DMPEA-Nhyl has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DMPEA-Nhyl has been shown to possess neuroprotective properties, protecting neurons from oxidative stress and reducing inflammation in the brain. Additionally, DMPEA-Nhyl has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-25-20-11-10-16(14-21(20)26-2)12-13-23-22(24)15-27-19-9-5-7-17-6-3-4-8-18(17)19/h3-11,14H,12-13,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENKRIRZRHOLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

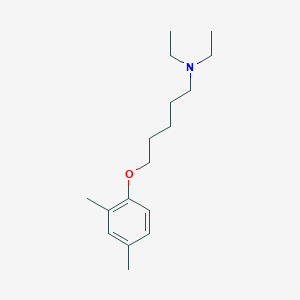
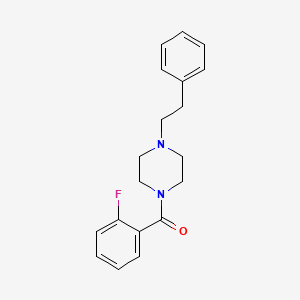
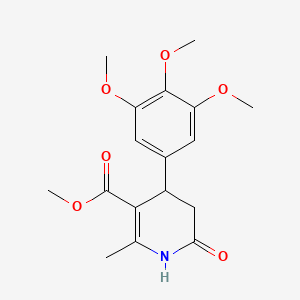
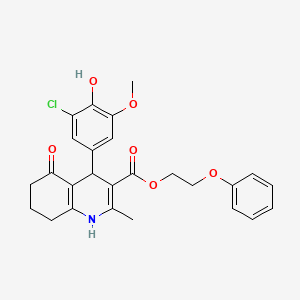
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5110634.png)
![ethyl 4,5-dimethyl-2-({[(4-nitrobenzoyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5110641.png)
![1-(3,4-dichlorophenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B5110650.png)
![N~1~-ethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5110653.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B5110656.png)
amino]methyl}phenol](/img/structure/B5110657.png)
![2-bromo-4-{[(3,4-difluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5110659.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5110661.png)
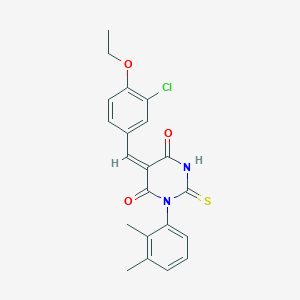
![N-benzyl-3-[(1-benzyl-4-piperidinyl)oxy]benzamide](/img/structure/B5110686.png)